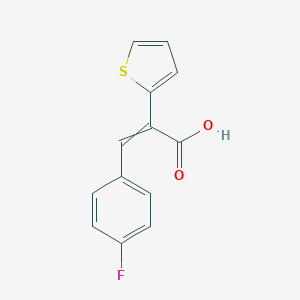

3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid

描述

属性

IUPAC Name |

3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDFXAHSMOGNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393302 | |

| Record name | 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104314-04-7 | |

| Record name | α-[(4-Fluorophenyl)methylene]-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104314-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acid Chloride-Mediated Coupling

The acid chloride method is a classical approach for synthesizing acrylic acid derivatives. In this procedure, thiophene-2-acrylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The resulting acid chloride is then coupled with 4-fluorophenyl derivatives under basic conditions. For example, triethylamine (TEA) is often employed to neutralize HCl generated during the reaction, ensuring optimal pH (≈8) for coupling.

A typical reaction involves dissolving thiophene-2-acrylic acid in tetrahydrofuran (THF) and dichloromethane (DCM) (1:4 ratio), followed by dropwise addition of TEA and the fluorophenyl nucleophile. The mixture is stirred at 0–5°C for 3 hours, after which the product is isolated via filtration and purified using column chromatography. While this method yields moderate to high purity products, it requires stringent temperature control and generates stoichiometric amounts of salt byproducts.

Active Ester Method Using DCCI/HOBt

The in situ active ester method leverages dicyclohexylcarbodiimide (DCCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of thiophene-2-acrylic acid. This approach minimizes side reactions and enhances coupling efficiency. The protocol involves:

-

Dissolving thiophene-2-acrylic acid and HOBt in THF at 0°C.

-

Adding DCCI to form the active ester.

-

Introducing 4-fluorophenylamine or its derivatives to the mixture.

Reaction monitoring via thin-layer chromatography (TLC) typically confirms completion within 24 hours at room temperature. Purification involves washing with NaHCO₃ and KHSO₄ solutions, followed by recrystallization from ethanol/n-hexane. This method achieves yields of 39–53% for analogous compounds, though scalability is limited by the cost of DCCI and HOBt.

Mixed Anhydride Synthesis

The mixed anhydride technique employs ethyl chloroformate to generate a reactive intermediate from thiophene-2-acrylic acid. This method is particularly effective for coupling with sterically hindered amines. Key steps include:

-

Cooling thiophene-2-acrylic acid and N-methylmorpholine in THF to –15°C.

-

Adding ethyl chloroformate to form the mixed anhydride.

The reaction proceeds for 12 hours at room temperature, with purification via sequential washes and solvent evaporation. While this method avoids racemization, it demands anhydrous conditions and specialized equipment for low-temperature maintenance.

Electrocatalytic Synthesis

Recent advances in electroorganic chemistry offer a sustainable route to acrylic acids. A reported electrocatalytic method for analogous compounds utilizes an undivided electrochemical cell with a graphite felt anode and platinum cathode. The protocol involves:

-

Dissolving sodium cinnamate (precursor) and LiClO₄ (electrolyte) in acetonitrile/water (3:1).

-

Adding ethyl diazoacetate and N,N-diisopropylethylamine (DIPEA).

While the direct synthesis of 3-(4-fluorophenyl)-2-(thiophen-2-yl)acrylic acid via this method remains unexplored, preliminary data suggest that substituting 4-fluorocinnamic acid derivatives could yield the desired product. Challenges include optimizing electrode materials and avoiding overoxidation of the thiophene ring .

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium amide in liquid ammonia.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thiol-substituted derivatives.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can undergo reactions such as oxidation, reduction, and substitution, which are crucial for developing derivatives with enhanced biological activity or improved physical properties.

Biological Applications

Biological Activity Exploration

Research indicates that this compound exhibits potential biological activities. Studies have investigated its anti-inflammatory and antimicrobial properties, suggesting that the compound may interact with specific molecular targets involved in inflammatory pathways. The presence of the fluorine atom enhances its electronic properties, potentially improving its interaction with biological systems.

Medicinal Chemistry

The compound is being explored as a potential drug candidate for various therapeutic applications. Its structural characteristics make it suitable for modifications aimed at enhancing efficacy against specific diseases. For instance, analogs of this compound have shown promise in targeting enzymes related to cancer therapy and inflammation .

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in developing advanced materials such as organic semiconductors and polymers. The unique electronic properties imparted by the fluorinated phenyl group make it an attractive candidate for applications in electronics and optoelectronics.

Case Study 1: Antimicrobial Activity

A study focusing on the antimicrobial properties of derivatives of this compound demonstrated significant inhibitory effects against various bacterial strains. The research highlighted how modifications to the compound's structure could enhance its potency, paving the way for new antibiotic formulations .

Case Study 2: Anti-inflammatory Potential

Research published in reputable journals has investigated the anti-inflammatory effects of this compound in vitro. The findings indicated that it could inhibit specific enzymes involved in inflammatory processes, suggesting its potential as a therapeutic agent for inflammatory diseases .

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial pathways.

Pathways: It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

- Chlorine vs. Fluorine: In isostructural crystalline solids, replacing fluorine with chlorine (e.g., 4-(4-chlorophenyl)- vs. 4-(4-fluorophenyl)-thiazoles) preserves structural similarity but alters electronic properties.

- Biological Impact: Fluorinated analogs like (E)-3-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylic acid (compound 18 in ) show enhanced bioavailability compared to non-fluorinated derivatives, attributed to fluorine’s ability to modulate pKa and membrane permeability .

Thiophene vs. Furan or Other Heterocycles

- Thiophene vs. Furan: Replacing thiophene with furan in 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid () reduces sulfur’s polarizability, leading to weaker π-π stacking and lower melting points. Thiophene’s electron-rich nature also enhances charge-transfer interactions in materials science applications .

- Pharmacological Relevance : Chromone-pyrazole dyads with thiophen-2-yl substituents () exhibit moderate enzyme inhibition activity, whereas furan analogs are less potent due to reduced electronic delocalization .

Physical and Chemical Properties

*Calculated using fragment-based methods.

生物活性

3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid is a compound that combines a fluorinated phenyl ring and a thiophene moiety with an acrylic acid structure. This unique combination enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The molecular formula of this compound is C13H9FOS, with a molecular weight of approximately 248.27 g/mol.

Structural Characteristics

The structural features of this compound include:

- Fluorinated Phenyl Group : The presence of fluorine increases lipophilicity and metabolic stability.

- Thiophene Ring : This heterocyclic component contributes to the compound's reactivity and biological interactions.

- Acrylic Acid Moiety : The double bond between carbon atoms in the acrylic acid enhances its potential for biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells by activating specific apoptotic pathways, which may involve the modulation of Bcl-2 family proteins and caspase activation.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases. The mechanism may involve the suppression of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.

Interaction with Biological Targets

The compound's structural features allow it to effectively bind to various biological targets. Interaction studies suggest that it can modulate enzyme activities, particularly those involved in metabolic processes. This binding affinity is crucial for understanding its mechanism of action and therapeutic potential .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Derivative : Starting from thiophene compounds, reactions are carried out to introduce the acrylic moiety.

- Fluorination : The introduction of fluorine is achieved through electrophilic aromatic substitution or similar methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Related Compounds

Several structurally similar compounds have been synthesized, which may exhibit varying biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Phenyl)-2-thiophen-2-yl-acrylic acid | Lacks fluorine | Different reactivity profile |

| 3-(4-Chloro-phenyl)-2-thiophen-2-yl-acrylic acid | Chlorine instead of fluorine | Altered electronic properties |

| 3-(4-Methoxy-phenyl)-2-thiophen-2-yl-acrylic acid | Methoxy group present | Affects solubility and reactivity |

These derivatives can provide insights into structure-activity relationships (SAR) and help identify more potent analogs for therapeutic applications.

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of this compound against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent. The underlying mechanism was linked to the inhibition of NF-kB activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。